![molecular formula C12H7Cl2N3 B1311858 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 237435-80-2](/img/structure/B1311858.png)

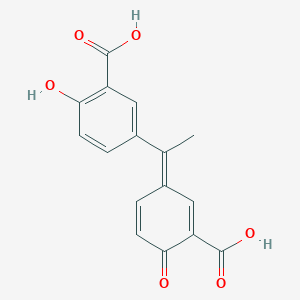

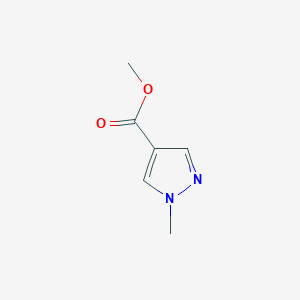

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

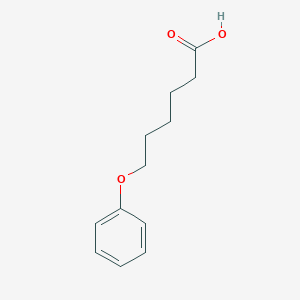

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of organolithium reagents . The design and synthesis of this compound involve the addition of chlorine atoms in positions 4 and 6 using a microwave technique . This approach provides a robust method for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The reaction of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine with N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine include a melting point of 217–219 ℃ . Its IR spectrum shows peaks at 3045 cm−1 (=C–H, Stretch), 2940 cm−1 (O–CH 3, Stretch), 1637 cm−1 (C=O, Stretch), 1545 cm−1 (C=C, Stretch), 1436 cm−1 (C–H, Band), 1222 cm−1 (C–N, Stretch), and 1195 cm−1 (C–O, Stretch) .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Summary

Pyrimidines, including “2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine”, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators.

Methods

The anti-inflammatory effects of pyrimidines are typically assessed in cell cultures, such as RAW264.7 cells .

Results

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Applications

Summary

Pyrrolo[2,3-d]pyrimidine derivatives, which may include “2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine”, have been synthesized and tested for their in vitro anticancer activity.

Methods

These compounds were tested in vitro against seven selected human cancer cell lines using MTT assay .

Results

Some compounds showed promising cytotoxic effects against certain cancer cell lines .

Antimicrobial Applications

Summary

Pyrrolopyrazine derivatives, which may include “2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine”, have shown various biological activities, such as antimicrobial effects .

Methods

The antimicrobial effects of these compounds are typically assessed using in vitro assays against a variety of bacterial and fungal strains .

Results

According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Kinase Inhibitory Applications

Summary

5H-pyrrolo [2,3-b] pyrazine derivatives, which may include “2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine”, have shown more activity on kinase inhibition .

Methods

The kinase inhibitory effects of these compounds are typically assessed using in vitro kinase assays .

Results

5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Antidiabetic Applications

Summary

“2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” can be used to prepare a pyrrolo [3,2-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor .

Methods

The antidiabetic effects of these compounds are typically assessed using in vitro DPP-IV inhibition assays .

Results

This compound is able to effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia, and achieve prolonged therapeutic control of blood glucose .

Zukünftige Richtungen

Future research could focus on further exploring the therapeutic potentials of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. Given their wide range of pharmacological effects, these compounds could be developed into effective therapeutic agents for various diseases . Additionally, more studies could be conducted to fully understand the mechanism of action of these compounds .

Eigenschaften

IUPAC Name |

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYBVSVLBSDACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441832 |

Source

|

| Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

237435-80-2 |

Source

|

| Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)